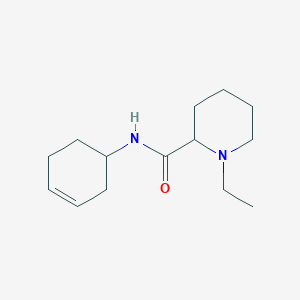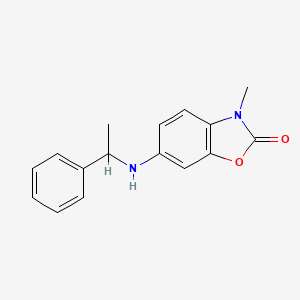
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that is commonly used in scientific research. This compound is a potent and selective antagonist of the chemokine receptor CXCR4, which plays a critical role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV infection.
作用機序
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide acts as a competitive antagonist of this compound, binding to the receptor and preventing the binding of its natural ligand, CXCL12. This results in the inhibition of downstream signaling pathways that are activated by this compound activation, including the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways leads to a decrease in cell migration, proliferation, and survival, which are critical processes in various physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to the inhibition of this compound signaling. Inhibition of this compound signaling leads to a decrease in cell migration, proliferation, and survival, which can have a wide range of effects depending on the specific physiological or pathological process being studied. For example, inhibition of this compound signaling in immune cells can lead to a decrease in immune cell migration to sites of inflammation, while inhibition of this compound signaling in cancer cells can lead to a decrease in cancer cell migration and invasion.
実験室実験の利点と制限
One of the main advantages of using N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its high selectivity and potency as a this compound antagonist. This allows for precise and specific inhibition of this compound signaling without affecting other receptors or signaling pathways. Additionally, this compound is relatively easy to synthesize and is commercially available, making it readily accessible for use in lab experiments.
One limitation of using this compound in lab experiments is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of this compound inhibition can be complex and context-dependent, making it important to carefully design experiments to ensure that the results are interpretable and relevant to the specific physiological or pathological process being studied.
将来の方向性
There are several potential future directions for research on N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide and its role in this compound signaling. One area of interest is the development of more potent and selective this compound antagonists that can be used in clinical settings. Additionally, there is ongoing research on the role of this compound in various diseases, including cancer and HIV, which may lead to new therapeutic targets and treatment options. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance their efficacy or overcome resistance.
合成法
The synthesis of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide involves a multistep process that starts with the reaction of 3,4-dihydroxybenzaldehyde with 2-methylfuran to form 2-(3,4-dihydroxyphenyl)-5-methylfuran. This intermediate is then reacted with cyclohex-3-en-1-ylamine and acetic anhydride to form N-cyclohex-3-en-1-yl-5-methyl-2-(3,4-dihydroxyphenyl)oxazole-3-carboxamide. Finally, the carboxamide group is deprotected using hydrochloric acid to yield the final product, this compound.
科学的研究の応用
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and virology. This compound is commonly used as a this compound antagonist to investigate the role of this compound in various physiological and pathological processes. For example, this compound has been used to study the role of this compound in the immune response, particularly in the migration of immune cells to sites of inflammation. It has also been used to investigate the role of this compound in cancer metastasis, as this compound is often overexpressed in cancer cells and is involved in the migration and invasion of cancer cells. Additionally, this compound has been used to study the entry of HIV into host cells, as this compound is one of the co-receptors used by HIV to enter cells.
特性
IUPAC Name |
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-7-10(13-15-8)11(14)12-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXJTMQFLGELKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)
![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)